molecular formula C20H20O7 B3028977 (2R,3S)-glycosmisic acid CAS No. 443908-19-8

(2R,3S)-glycosmisic acid

Cat. No. B3028977
CAS RN: 443908-19-8
M. Wt: 372.4 g/mol
InChI Key: FHYQIQMSODIFCP-WARYXCEBSA-N
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Description

This usually includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a Lewis structure, a line-angle formula, or a 3D model .


Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques used in the synthesis .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. Computational methods can also be used to predict the structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa or pKb), and reactivity .

Scientific Research Applications

Chemical Characterization and Complex Formation

  • A study on the ether-insoluble resin glycoside fraction from Cuscuta australis seeds identified several glycosidic acids, including (2R,3S)-glycosmisic acid. These compounds are considered to be part of a complex mixture of glycosidic ester-type oligomers, suggesting diverse chemical interactions and possible applications in understanding complex carbohydrate structures (Du et al., 1999).

Microbial Production and Therapeutic Potential

  • Research on microbial synthesis of (2R,3S)-isocitric acid, closely related to this compound, indicates potential uses in disease prevention and treatment. The study discusses the development of cultivation conditions for active microbial producers and methods for product isolation (Kamzolova & Morgunov, 2019).

Biochemical Analysis and Synthesis

  • A study on the depolymerization and de-N-acetylation of chitin oligomers in hydrochloric acid sheds light on the biochemical pathways and reactions involving glycosidic acids like this compound. This research could inform the synthesis and modification of similar compounds for various applications (Einbu & Vårum, 2007).

Glycosylation and Glycan Structure Studies

  • In a study on flavonoid glycosides from Pouteria obovata fruit flour, the structural elucidation of dihydroflavanol glycosides, including forms similar to this compound, provides insights into glycosylation processes and glycan structures, which are crucial in many biological systems (Dini, 2011).

Mechanism of Action

If the compound is a drug or an enzyme, this involves studying how the compound interacts with its target to exert its effect .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes precautions that need to be taken while handling the compound .

Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications of the compound, modifications that could be made to the compound to improve its properties, or new reactions that could be explored .

Biochemical Analysis

Biochemical Properties

Glycosmisic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, such as caspases, which are crucial for apoptosis . Glycosmisic acid induces apoptosis by increasing reactive oxygen species (ROS) production, inhibiting mitochondrial membrane potential, and activating caspases . These interactions highlight its potential as a therapeutic agent in cancer treatment.

Cellular Effects

Glycosmisic acid exerts various effects on different cell types and cellular processes. In colon cancer cells, it has been demonstrated to induce apoptosis, leading to cell death . This effect is mediated through the increase in ROS production, which disrupts the mitochondrial membrane potential and activates caspases . Additionally, glycosmisic acid influences cell signaling pathways and gene expression, contributing to its cytotoxic effects.

Molecular Mechanism

The molecular mechanism of glycosmisic acid involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. Glycosmisic acid binds to specific sites on enzymes involved in oxidative stress pathways, leading to the activation of caspases and the induction of apoptosis . This compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycosmisic acid have been observed to change over time. The compound is stable when stored at 4°C and protected from light, maintaining its activity for up to two years . Long-term studies have shown that glycosmisic acid continues to induce apoptosis in cancer cells over extended periods, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of glycosmisic acid vary with different dosages in animal models. Studies have shown that at lower doses, glycosmisic acid effectively induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use .

Metabolic Pathways

Glycosmisic acid is involved in various metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as caspases, which play a crucial role in the apoptotic pathway . By modulating these pathways, glycosmisic acid influences metabolic flux and metabolite levels, contributing to its cytotoxic effects on cancer cells.

Transport and Distribution

Within cells and tissues, glycosmisic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments.

Subcellular Localization

Glycosmisic acid localizes to specific subcellular compartments, where it exerts its activity and function. It is known to target the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . This localization is facilitated by targeting signals and post-translational modifications that direct glycosmisic acid to the mitochondria.

properties

IUPAC Name

(E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24)/b6-3+/t14-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYQIQMSODIFCP-WARYXCEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What plant species is Glycosmisic acid commonly found in?

A1: Glycosmisic acid has been isolated from several plant species, including but not limited to:

  • Glycosmis citrifolia []
  • Cynanchum otophyllum []
  • Nauclea officinalis []
  • Solanum surattense []
  • Gardenia jasminoides []
  • Clerodendrum bungei []

Q2: Is Glycosmisic acid unique to any particular plant genus?

A2: While it's found in various genera, Glycosmisic acid is notably not restricted to a single genus. For instance, it was found in both Cynanchum otophyllum and Nauclea officinalis [, ], demonstrating its presence across different plant families.

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